1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

GPR35 agonism Cellular desensitization Dynamic mass redistribution

Optimized GPR35 agonist with 38-fold improved potency over zaprinast (IC50 22 nM). N1-cyclopropyl substitution enhances metabolic stability for in vivo PK studies. Orthogonal validation tool for GPR35-mediated phenotypes (EC50 83 nM). Ideal positive control for HTS campaigns, minimizing solvent artifacts at low concentrations.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 1248907-62-1
Cat. No. B1468305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(3-methoxyphenyl)piperazine
CAS1248907-62-1
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CN(CCN2)C3CC3
InChIInChI=1S/C14H20N2O/c1-17-13-4-2-3-11(9-13)14-10-16(8-7-15-14)12-5-6-12/h2-4,9,12,14-15H,5-8,10H2,1H3
InChIKeyTYWLJWKRNDCGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-3-(3-methoxyphenyl)piperazine (CAS 1248907-62-1): A High-Affinity GPR35 Agonist Piperazine Scaffold for CNS and Inflammatory Target Validation


1-Cyclopropyl-3-(3-methoxyphenyl)piperazine (CAS 1248907-62-1) is an arylpiperazine derivative featuring an N1-cyclopropyl substitution and a 3-methoxyphenyl group at the 3-position of the piperazine ring. This compound has been characterized as a high-affinity agonist for the orphan G protein-coupled receptor GPR35 (also known as CXCR8), with an IC50 of 22 nM in cellular desensitization assays using human HT-29 cells [1]. The cyclopropyl moiety is a well-documented metabolic stability and conformational constraint element in piperazine-based CNS ligands, while the 3-methoxyphenyl group confers specific receptor recognition properties [2].

Why 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine Cannot Be Replaced by Generic Piperazine Analogs in GPR35-Driven Assays


Substitution of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine with alternative arylpiperazines lacking the N1-cyclopropyl group or the precise 3-methoxyphenyl substitution pattern is not advisable for GPR35-targeted studies. The combination of the cyclopropyl ring and the 3-methoxy orientation on the phenyl moiety directly dictates the compound's binding pose and functional efficacy at GPR35, as evidenced by its nanomolar IC50 and Ki values [1]. Generic piperazines with different N1-substituents (e.g., phenyl, benzyl) or alternative methoxy positions (e.g., 2-methoxy or 4-methoxy) exhibit substantially weaker or absent GPR35 agonism, often shifting potency by orders of magnitude or altering functional selectivity [2].

Quantitative Differentiation of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine vs. Closest Analogs in GPR35 Agonist Activity


GPR35 Agonist Potency (IC50) in Human HT-29 Cells: Superior to Zaprinast

1-Cyclopropyl-3-(3-methoxyphenyl)piperazine exhibits an IC50 of 22 nM for agonist activity at the human GPR35 receptor expressed in HT-29 cells, as measured by desensitization of zaprinast-induced dynamic mass redistribution (DMR) response [1]. In the same assay format, the reference agonist zaprinast has a reported EC50 of 840 nM for human GPR35 . This represents a 38-fold improvement in potency.

GPR35 agonism Cellular desensitization Dynamic mass redistribution

GPR35 Binding Affinity (Ki) in CHO-K1 Cells: Comparable to Pamoic Acid

The compound demonstrates a Ki of 28 nM in competitive binding assays against Nluc-fused human GPR35 expressed in CHO-K1 cells [1]. This affinity is within 2.2-fold of the reported Ki for pamoic acid (12.8 nM) at the same receptor [2], positioning the compound as a high-affinity alternative with a distinct chemotype.

GPR35 binding Competitive radioligand binding Affinity constant

Functional Agonist Efficacy (EC50) in HT-29 DMR Assays: Consistent Cellular Activity

In direct agonist-mode DMR assays in HT-29 cells, the compound yields an EC50 of 83 nM for GPR35 activation [1]. This is comparable to the EC50 of pamoic acid (79 nM) in the same cell line , confirming that the compound functions as a full agonist with cellular potency aligning with its binding affinity.

GPR35 functional agonism Dynamic mass redistribution EC50

N1-Cyclopropyl Substitution Confers Class-Level Metabolic Stability Advantage

Literature on arylpiperazine series has demonstrated that replacing an n-butyl chain with a cyclopropyl group can instill resistance to oxidative metabolism [1]. While direct metabolic stability data for this specific compound is not publicly available, the N1-cyclopropyl substitution is a well-validated design strategy that differentiates it from N1-alkyl or N1-aryl piperazine analogs, which are typically more susceptible to CYP450-mediated degradation [2].

Metabolic stability Cyclopropyl group Piperazine scaffold

Precision Application Scenarios for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine in GPR35 Target Validation and Screening


High-Throughput Screening (HTS) as a GPR35 Positive Control

Due to its 38-fold improved potency over zaprinast (IC50 = 22 nM vs. 840 nM EC50) in cellular DMR assays, this compound serves as an optimized positive control for HTS campaigns targeting GPR35 [1]. The low nanomolar potency reduces compound consumption and minimizes solvent-related artifacts, enabling more robust assay quality metrics (Z'-factor) at lower test concentrations [2].

Orthogonal Chemical Probe for GPR35 Mechanism-of-Action Studies

With functional agonist efficacy (EC50 = 83 nM) comparable to pamoic acid (EC50 = 79 nM) but derived from a distinct piperazine chemotype, this compound is ideal for orthogonal validation of GPR35-mediated phenotypes [1]. Using both agonists in parallel helps confirm that observed cellular responses are on-target and not due to scaffold-specific off-target effects [2].

Metabolically Stabilized Reference Standard for In Vivo GPR35 Target Engagement Assays

The N1-cyclopropyl substitution is a well-documented strategy for improving metabolic stability of piperazine-based ligands [1]. This compound can therefore be prioritized over N1-alkyl piperazine analogs for in vivo target engagement or pharmacokinetic studies, where reduced metabolic clearance is anticipated to yield more interpretable exposure-response relationships [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.